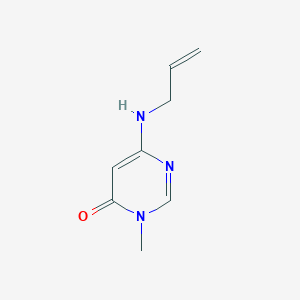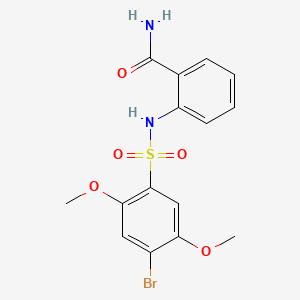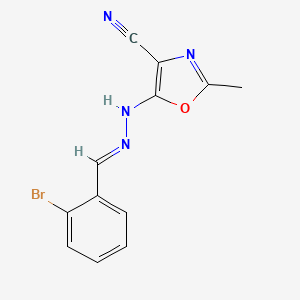![molecular formula C21H25N3O3S B2407421 2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-ethyl-N-(3-methylphenyl)acetamide CAS No. 1252825-68-5](/img/new.no-structure.jpg)
2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-ethyl-N-(3-methylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-ethyl-N-(3-methylphenyl)acetamide is a compound that has garnered interest in various fields, notably in chemistry, biology, and potentially medicine, due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-ethyl-N-(3-methylphenyl)acetamide typically involves multi-step organic synthesis
Formation of Thieno[3,2-d]pyrimidine: : The synthesis begins with the cyclization of appropriate thiophene and pyrimidine precursors under acidic conditions.
Butylation: : Introduction of the butyl group is achieved via alkylation reactions using butyl halides.
Acetamidation: : The final step involves the acetamidation reaction, where N-ethyl-N-(3-methylphenyl)amine is reacted with acetic anhydride to form the acetamide group.
Industrial Production Methods
While specific industrial methods for large-scale production may vary, they generally follow the principles of the synthetic routes described above, with optimizations for yield and cost-effectiveness. Catalysts and solvents are chosen to ensure the reactions proceed efficiently and safely at scale.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo several types of chemical reactions, including:
Oxidation: : Where the compound can react with oxidizing agents to form oxidized derivatives.
Reduction: : The compound can be reduced under specific conditions, potentially altering its pharmacological or chemical properties.
Substitution: : Various substitution reactions can occur at the acetamide or pyrimidine moieties.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: : Typical reducing agents might include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: : Electrophilic and nucleophilic substitution reactions can use reagents like halides, amines, or other nucleophiles.
Major Products
Oxidation Products: : Potential formation of sulfoxides or sulfones.
Reduction Products: : Derivatives with altered functional groups, such as amines from nitro reductions.
Substitution Products: : Various substituted derivatives depending on the reacting nucleophile or electrophile.
Scientific Research Applications
2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-ethyl-N-(3-methylphenyl)acetamide has notable applications in scientific research:
Chemistry: : As a novel scaffold for the synthesis of complex molecules.
Biology: : Potential for use in biological assays and as a probe in enzyme inhibition studies.
Medicine: : Investigated for its pharmacological properties, potentially acting as a drug candidate for various diseases.
Industry: : Utilized in the development of specialty chemicals and intermediates for pharmaceutical synthesis.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application and target:
Molecular Targets: : It may interact with specific enzymes or receptors, altering their activity.
Pathways Involved: : Could influence various biochemical pathways, such as those involved in cell signaling or metabolism, based on its structural similarity to known bioactive molecules.
Comparison with Similar Compounds
Compared to other similar compounds, 2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-ethyl-N-(3-methylphenyl)acetamide stands out due to its specific functional groups and structural features:
Unique Features: : The combination of butyl, thieno[3,2-d]pyrimidine, and acetamide groups.
Similar Compounds: : Other thieno[3,2-d]pyrimidine derivatives or acetamide-containing molecules may exhibit overlapping properties, but with distinct biological or chemical activities.
By dissecting the structure and exploring its reactions, we gain a deeper understanding of this compound's potential and versatility in various applications. Fascinating stuff!
Properties
CAS No. |
1252825-68-5 |
|---|---|
Molecular Formula |
C21H25N3O3S |
Molecular Weight |
399.51 |
IUPAC Name |
2-(3-butyl-2,4-dioxothieno[3,2-d]pyrimidin-1-yl)-N-ethyl-N-(3-methylphenyl)acetamide |
InChI |
InChI=1S/C21H25N3O3S/c1-4-6-11-23-20(26)19-17(10-12-28-19)24(21(23)27)14-18(25)22(5-2)16-9-7-8-15(3)13-16/h7-10,12-13H,4-6,11,14H2,1-3H3 |
InChI Key |
KYHXAJQALDOWHA-UHFFFAOYSA-N |
SMILES |
CCCCN1C(=O)C2=C(C=CS2)N(C1=O)CC(=O)N(CC)C3=CC=CC(=C3)C |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[2-(Azepan-1-yl)-2-oxoethyl] (E)-3-(2-chloropyridin-4-yl)prop-2-enoate](/img/structure/B2407339.png)
![(1R,5R,6S)-5-fluoro-3-azabicyclo[4.1.0]heptane](/img/structure/B2407340.png)
![N-[6-(2-methylpropylsulfamoyl)-1,3-benzothiazol-2-yl]pyridine-2-carboxamide](/img/structure/B2407344.png)
![(2Z)-2-[(5-chloro-2-fluorophenyl)imino]-N-phenyl-2H-chromene-3-carboxamide](/img/structure/B2407346.png)

![Tert-butyl 9-oxo-6-azaspiro[3.5]nonane-6-carboxylate](/img/structure/B2407348.png)
![6-Phenyl-2-[1-(pyridine-3-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2407350.png)


![4-[2-(Trifluoromethyl)benzoyl]piperazin-2-one](/img/structure/B2407356.png)
![3-(4-(Difluoromethoxy)phenyl)-3-hydroxy-1-(p-tolyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2407359.png)
![tert-butyl N-[[3-(furan-2-yl)phenyl]methyl]carbamate](/img/structure/B2407360.png)
